molecular formula C16H32OSi4 B11939480 Tris(trimethylsilyl)-benzoyl-silane CAS No. 60154-95-2

Tris(trimethylsilyl)-benzoyl-silane

Cat. No.: B11939480
CAS No.: 60154-95-2
M. Wt: 352.76 g/mol
InChI Key: HOUUKFRQPVOPQR-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)-benzoyl-silane (C16H32OSi4) is a specialized organosilicon reagent of significant interest in synthetic organic chemistry, particularly for radical-based reactions. This compound features a benzoyl group attached to a tris(trimethylsilyl)silyl moiety, a structure known for its ability to participate in and mediate radical processes. Researchers value this class of silanes as a versatile and less toxic alternative to reagents like tributylstannane . Its core research value lies in its relatively weak Si-H bond, which allows it to efficiently act as a radical-based reducing agent and a hydrosilylation reagent . The mechanism of action typically involves the generation of a silyl radical ((TMS)3Si•) initiated by heat or radical initiators like AIBN. This radical can then selectively reduce various functional groups, including halides (Cl, Br, I) and chalcogens (S, Se), or add across carbon-carbon double and triple bonds with high anti-Markovnikov regioselectivity . The incorporation of the benzoyl group positions this compound as a potential precursor for benzoyl radical chemistry or for use in photo-induced reactions, making it a valuable building block for constructing complex molecular architectures, studying polymerization mechanisms, and developing new synthetic methodologies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60154-95-2

Molecular Formula

C16H32OSi4

Molecular Weight

352.76 g/mol

IUPAC Name

phenyl-tris(trimethylsilyl)silylmethanone

InChI

InChI=1S/C16H32OSi4/c1-18(2,3)21(19(4,5)6,20(7,8)9)16(17)15-13-11-10-12-14-15/h10-14H,1-9H3

InChI Key

HOUUKFRQPVOPQR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C(=O)C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tris Trimethylsilyl Benzoyl Silane

Synthesis of Tris(trimethylsilyl)silyllithium: Development and Optimization of a Key Gilman Reagent

The cornerstone of Tris(trimethylsilyl)-benzoyl-silane synthesis is the preparation of Tris(trimethylsilyl)silyllithium, a potent silyl (B83357) anion. A well-established and optimized method for its generation starts from Tris(trimethylsilyl)silane (B43935). orgsyn.org

The synthesis of the precursor, Tris(trimethylsilyl)silane, can be achieved via a one-pot reaction. This involves the reaction of tetrachlorosilane (B154696) with chlorotrimethylsilane (B32843) in the presence of lithium powder in anhydrous tetrahydrofuran (B95107) (THF). orgsyn.org The reaction mixture is initially cooled to low temperatures (e.g., -60°C) during the addition of the silanes to control the exothermic reaction. orgsyn.org Following the initial reaction, the mixture is allowed to warm to room temperature and stirred for an extended period to ensure completion. orgsyn.org

To generate the desired Tris(trimethylsilyl)silyllithium reagent, the synthesized Tris(trimethylsilyl)silane is then treated with a strong base, typically methyllithium, in an ethereal solvent. orgsyn.org The reaction is carried out under an inert atmosphere, such as argon, to prevent the decomposition of the highly reactive lithium species. orgsyn.org The successful formation of the silyllithium reagent is often indicated by a color change in the reaction mixture. orgsyn.org

Table 1: Key Reagents and Conditions for the Synthesis of Tris(trimethylsilyl)silyllithium

Reagent/ConditionPurposeReference
Tris(trimethylsilyl)silanePrecursor to the silyllithium reagent orgsyn.org
MethyllithiumDeprotonating agent to form the lithium salt orgsyn.org
Tetrahydrofuran (THF)Anhydrous solvent for the reaction orgsyn.org
Inert Atmosphere (e.g., Argon)To prevent reaction with air and moisture orgsyn.org
Low Temperature (initial)To control the exothermic reaction orgsyn.org

Acylation Reactions: Direct Coupling of Tris(trimethylsilyl)silyllithium with Benzoyl Chloride

With the Tris(trimethylsilyl)silyllithium reagent in hand, the subsequent step involves its acylation with benzoyl chloride to form the target molecule, this compound. This reaction represents a nucleophilic attack of the silyl anion on the electrophilic carbonyl carbon of the acyl chloride.

Advanced Synthetic Strategies for this compound and its Congeners

Beyond the direct acylation of the pre-formed silyllithium reagent, other advanced strategies exist for the synthesis of acylsilanes, which could potentially be adapted for this compound and its congeners. These methods often aim to improve efficiency, substrate scope, and functional group tolerance.

One such strategy involves the use of silylmetallic species other than lithium, which can sometimes offer different reactivity and selectivity profiles. Additionally, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of acylsilanes. However, the steric bulk of the tris(trimethylsilyl)silyl group might pose challenges for some catalytic systems.

Purification and Isolation Techniques for Sterically Hindered Acylsilanes

The purification of this compound, a sterically hindered and likely non-polar compound, requires specific techniques to separate it from byproducts and unreacted starting materials.

Column chromatography is a primary method for the purification of such compounds. A non-polar stationary phase, such as silica (B1680970) gel, is typically used. The choice of eluent is critical and usually involves a mixture of non-polar and slightly more polar solvents. For non-polar compounds, a common starting point is a mixture of hexane (B92381) and ethyl acetate, with the polarity being gradually increased to facilitate the elution of the desired product. rsc.org

Crystallization can be another effective purification method, particularly if the product is a solid. This technique relies on the differential solubility of the compound and impurities in a given solvent system. For non-polar, sterically hindered molecules, a mixture of a good solvent and a poor solvent at low temperatures can induce crystallization. For instance, recrystallization from a solvent like hexane may yield pure crystals of the product. rsc.org

Given the sensitivity of organosilicon compounds to moisture, all purification steps should be carried out using anhydrous solvents and under an inert atmosphere whenever possible to prevent hydrolysis of the silyl groups. The purity of the final product is typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netjkps.or.kr

Table 2: Common Purification Techniques for Sterically Hindered Acylsilanes

TechniqueDescriptionKey ConsiderationsReference
Column ChromatographySeparation based on differential adsorption on a stationary phase.Choice of stationary phase (e.g., silica gel) and eluent system (e.g., hexane/ethyl acetate). rsc.org
CrystallizationPurification based on differential solubility.Selection of appropriate solvent system and temperature control. rsc.org
Inert AtmospherePerforming manipulations under nitrogen or argon.Prevents decomposition due to moisture or oxygen. orgsyn.org

Mechanistic Investigations of Tris Trimethylsilyl Benzoyl Silane Reactivity

Photochemical Transformations of Tris(trimethylsilyl)-benzoyl-silane

The photochemistry of acylsilanes, including tris(trimethylsilyl)benzoyl-silane, is characterized by a signature rearrangement process that leads to the formation of highly reactive silene intermediates. This transformation is initiated by the absorption of light, which promotes the molecule to an excited state and triggers a cascade of intramolecular reactions.

Silene Generation via Photo-induced Extrusion and Mechanistic Elucidation

The irradiation of acylsilanes, such as tris(trimethylsilyl)benzoyl-silane, with light of a suitable wavelength (e.g., 405 nm) induces a photochemical reaction. nih.govresearchgate.netfigshare.comelsevierpure.com The fundamental mechanism involves a Brook-type rearrangement. Upon photoexcitation, a 1,2-Brook rearrangement occurs, where a silyl (B83357) group migrates from the silicon atom to the carbonyl oxygen. This process results in the formation of a siloxycarbene intermediate.

Photochemical Dimerization Pathways of Transient Silene Intermediates

Due to their high reactivity, the transient silenes generated from the photolysis of tris(trimethylsilyl)benzoyl-silane readily undergo dimerization. nih.gov In the absence of a trapping agent, the silene intermediates will react with themselves to form cyclic dimers. acs.org The specific nature of the dimerization product can vary. While head-to-head dimerization is often expected for Brook-type silenes, studies on related systems have shown that selective head-to-tail dimerization can also occur. nih.govresearchgate.net The regioselectivity of this dimerization is influenced by the steric and electronic properties of the substituents on the silene.

IntermediateDimerization PathwayProduct Type
Transient SileneHead-to-head1,2-Disilacyclobutane
Transient SileneHead-to-tail1,3-Disilacyclobutane

This table illustrates the possible dimerization pathways for transient silenes.

Trapping Experiments of Photo-generated Silenes with External Reagents

To confirm the existence of the transient silene intermediates, trapping experiments are crucial. These experiments involve carrying out the photolysis in the presence of an external reagent that can react with the silene and form a stable, isolable product. A common trapping agent is methanol (B129727) (MeOH). nih.govresearchgate.net The silene readily adds methanol across the Si=C double bond to form a methoxysilane. The successful isolation and characterization of this trapped product provide strong evidence for the proposed mechanism of silene formation. nih.govresearchgate.netfigshare.comelsevierpure.com

Reactions with Organometallic Reagents

Tris(trimethylsilyl)benzoyl-silane also exhibits characteristic reactivity towards organometallic reagents, particularly organolithium compounds. These reactions provide an alternative, non-photochemical route to the generation of silene intermediates.

Nucleophilic Addition of Aryllithium Reagents to the Carbonyl Moiety

The reaction of tris(trimethylsilyl)benzoyl-silane with aryllithium reagents, such as phenyllithium (B1222949), begins with the nucleophilic addition of the aryl group to the electrophilic carbonyl carbon. acs.orgacs.org This addition breaks the carbon-oxygen pi bond and forms a lithium alkoxide intermediate. This initial step is a standard reaction of carbonyl compounds with strong nucleophiles.

Peterson-Type Elimination Reactions for Silene Formation in the Presence of Organolithium Species

The lithium alkoxide intermediate formed from the nucleophilic addition is perfectly set up for a subsequent Peterson-type elimination reaction. acs.orgacs.org The Peterson olefination is a well-established method for forming alkenes from β-hydroxy silanes. organic-chemistry.orgorganicchemistrydata.orgwikipedia.org In this case, an analogous elimination occurs to form a silene. The oxygen and the tris(trimethylsilyl)silyl group are in a 1,2-relationship, and the presence of the lithium counterion facilitates the elimination of a lithium silanoxide. This elimination results in the formation of a new silicon-carbon double bond, yielding a silene. acs.org The reaction of tris(trimethylsilyl)benzoyl-silane with phenyllithium in the presence of a trapping agent like 2,3-dimethylbutadiene yielded a product consistent with the formation of a transient silene intermediate. acs.org

ReagentIntermediateElimination TypeProduct
AryllithiumLithium alkoxidePeterson-typeSilene

This table summarizes the reaction of tris(trimethylsilyl)benzoyl-silane with aryllithium reagents leading to silene formation.

In the absence of a trapping agent, the silene generated via this method will also undergo dimerization. acs.org The reaction of tris(trimethylsilyl)benzoyl-silane with aryllithium reagents such as (o-tolyl)lithium and (p-xylyl)lithium has been shown to produce not only the product from the Peterson-type elimination but also a product resulting from a Brook rearrangement followed by silylation. acs.org

Regioselective and Stereoselective Cycloaddition Reactions of Generated Silenes with Dienes (e.g., [2+4] Cycloadditions to Form Silacyclohexene Derivatives)

The photochemical irradiation of tris(trimethylsilyl)benzoyl silane (B1218182) induces a Brook-type rearrangement, leading to the formation of a transient silene. These highly reactive species can be trapped in situ by various reagents, including dienes, through [2+4] cycloaddition reactions, also known as Diels-Alder reactions. These reactions are of synthetic importance as they provide a route to functionalized silacyclohexene derivatives. The regioselectivity and stereoselectivity of these cycloadditions are critical aspects of their utility.

The regioselectivity of the [2+4] cycloaddition is dictated by the electronic and steric properties of both the silene and the diene. In reactions with unsymmetrical dienes, two regioisomeric products are possible. The substitution pattern on the silene, particularly the presence of the bulky tris(trimethylsilyl)silyl and the electron-rich trimethylsiloxy groups, significantly influences the orientation of the addition. Generally, the reaction proceeds in a manner that minimizes steric hindrance in the transition state.

The stereoselectivity of the Diels-Alder reaction of these photochemically generated silenes is also a key feature. The reaction is typically stereospecific with respect to the diene, meaning the stereochemistry of the diene is retained in the cycloadduct. For instance, a cis-diene will yield a cis-adduct. Furthermore, when cyclic dienes are employed, the formation of endo and exo isomers is possible. The preferred stereochemical outcome is often governed by the principle of maximum overlap of pi-orbitals in the transition state, which typically favors the endo product.

Table 1: Regio- and Stereoselectivity in [2+4] Cycloaddition of Silenes with Dienes

DieneSilene PrecursorPhotolysis ConditionsProduct(s)Regio-/Stereoselectivity
2,3-Dimethyl-1,3-butadieneTris(trimethylsilyl)benzoyl silaneUV irradiation (λ > 300 nm)1,1-Bis(trimethylsilyl)-2-phenyl-2-(trimethylsiloxy)-4,5-dimethyl-1-silacyclohex-4-eneN/A (symmetrical diene)
IsopreneTris(trimethylsilyl)benzoyl silaneUV irradiation (λ > 300 nm)Mixture of regioisomersModerate regioselectivity
(E)-PiperyleneTris(trimethylsilyl)benzoyl silaneUV irradiation (λ > 300 nm)Predominantly trans-adductHigh stereospecificity
CyclopentadieneTris(trimethylsilyl)benzoyl silaneUV irradiation (λ > 300 nm)Predominantly endo-adductHigh endo-selectivity

This table is illustrative and based on general principles of silene reactivity; specific experimental data for tris(trimethylsilyl)benzoyl silane was not available in the search results.

Exploration of Other Electrophilic and Nucleophilic Reactivity Profiles

Beyond the generation of silenes, tris(trimethylsilyl)benzoyl silane itself can participate in a variety of chemical transformations involving both electrophilic and nucleophilic reaction pathways. The presence of multiple functional groups—the carbonyl group, the silicon-silicon bonds, and the silicon-carbon bonds—contributes to its diverse reactivity.

Nucleophilic Reactivity:

The tris(trimethylsilyl)silyl moiety can act as a nucleophile after activation. For instance, treatment with a strong base like an organolithium reagent can lead to the formation of a tris(trimethylsilyl)silyllithium species. This highly reactive silyl anion can then react with a range of electrophiles. While specific studies on the benzoyl derivative are limited, the analogous reaction of tris(trimethylsilyl)methyl-lithium with benzoyl chloride has been reported to yield products derived from nucleophilic attack on the carbonyl group. lookchem.comrsc.org This suggests that the silyl anion derived from tris(trimethylsilyl)benzoyl silane could potentially be trapped by various electrophiles.

Nucleophilic attack can also occur at one of the silicon atoms of the trimethylsilyl (B98337) groups, particularly with hard nucleophiles, although this is generally less favored.

Electrophilic Reactivity:

The carbonyl group in tris(trimethylsilyl)benzoyl silane is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity is typical for ketones and allows for a variety of addition reactions. For example, it can react with organometallic reagents or reducing agents.

Furthermore, the silicon-carbon bond of the benzoyl group can be cleaved by certain electrophiles. The silicon atom attached to the benzoyl group is also an electrophilic site and can be attacked by strong nucleophiles, potentially leading to cleavage of a silicon-silicon bond. The bulky tris(trimethylsilyl)silyl group, however, provides significant steric hindrance, which can influence the accessibility of these electrophilic centers.

Table 2: Illustrative Electrophilic and Nucleophilic Reactions

ReactantReaction TypePotential Product(s)
Organolithium Reagent (e.g., MeLi)Nucleophilic addition to C=OTertiary alcohol derivative
Strong, non-nucleophilic baseDeprotonation (formation of silyl anion)Tris(trimethylsilyl)silyllithium derivative
Electrophile (e.g., H+) after silyl anion formationElectrophilic trappingTris(trimethylsilyl)silane (B43935) derivative
Strong Nucleophile (e.g., F-)Nucleophilic attack at SiCleavage of Si-Si or Si-C bonds

This table presents potential reactivity based on the known chemistry of acylsilanes and related organosilicon compounds, as specific experimental data for tris(trimethylsilyl)benzoyl silane was not extensively available in the search results.

Advanced Spectroscopic and Structural Characterization of Tris Trimethylsilyl Benzoyl Silane and Its Derivatives

Vibrational Spectroscopy: Infrared and Raman Analysis of Key Functional Groups (e.g., C=O, Si-C, Si-Si Stretching Modes)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of Tris(trimethylsilyl)-benzoyl-silane by probing the vibrational modes of its constituent functional groups. The analysis of acylsilanes reveals distinctive spectral features, particularly for the carbonyl (C=O) stretching frequency.

A hallmark of acylsilanes is the observed shift of the C=O stretching vibration to a lower frequency in the infrared spectrum compared to conventional ketones. This phenomenon is attributed to the electronic interaction between the silicon atom and the carbonyl group. The silicon atom, being less electronegative than carbon, influences the polarization of the carbonyl bond. Specifically, the inductive effect of the silicon atom favors the polarization of the carbonyl group.

While specific experimental data for the C=O stretch in this compound is not extensively documented in readily available literature, studies on analogous aroylsilanes provide a reliable reference. For instance, a review on acylsilanes indicates that the C=O absorption for these types of compounds is a key diagnostic tool. researchgate.net In closely related tris(trimethoxysilyl)acylsilanes, the C=O stretching vibrations are observed in their IR spectra, confirming the presence and electronic environment of the acyl group. nih.gov

The vibrational spectra are further characterized by absorptions corresponding to Si-C and Si-Si stretching modes. The skeletal vibrations involving Si-Si bonds are typically found to have relatively weak intensities in both IR and Raman spectra. nih.gov The analysis of various tris(trimethylsilyl)silane (B43935) derivatives shows that these Si-Si skeletal vibrations are observable, though less intense than other fundamental vibrations. nih.gov

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in Acylsilanes and Related Compounds

Functional GroupTypical Frequency Range (cm⁻¹)Notes
C=O (Acylsilane)Lower than conventional ketonesThe electron-donating nature of the silyl (B83357) group weakens the C=O bond, lowering its stretching frequency. researchgate.net
Si-CMultiple bandsThese vibrations are part of the complex fingerprint region of the spectrum.
Si-SiWeak intensitySkeletal vibrations involving Si-Si bonds are characteristically weak in both IR and Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR for Definitive Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, offering detailed information on the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the arrangement of hydrogen atoms. For this compound, one would expect to see signals corresponding to the protons of the trimethylsilyl (B98337) groups and the protons of the benzoyl group. The trimethylsilyl protons typically appear as a sharp singlet in a region characteristic for silyl methyl groups. The aromatic protons of the benzoyl group would exhibit a more complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum of acylsilanes displays a particularly diagnostic signal for the carbonyl carbon. In contrast to typical ketones, the carbonyl carbon in acylsilanes is significantly deshielded and appears at a much higher chemical shift (δ) value. researchgate.net For example, in related tris(trimethoxysilyl)acylsilanes, the characteristic signal for the carbonyl carbon bound to silicon is observed at approximately δ = 242 ppm. nih.gov The carbons of the trimethylsilyl groups would appear at a chemical shift typical for such moieties, and the aromatic carbons of the benzoyl group would be observed in the aromatic region.

²⁹Si NMR: Silicon-29 NMR spectroscopy is uniquely suited for characterizing organosilicon compounds. For this compound, one would expect to see distinct signals for the silicon atoms of the trimethylsilyl groups and the central silicon atom bonded to the benzoyl group. In studies of tris(trimethoxysilyl)acylsilanes, the silicon atom bearing the acyl group exhibits a resonance line near -98 ppm to -107 ppm, while the silicon atoms of the trimethoxysilyl groups appear around -42 ppm. nih.gov These values provide a good estimate for the expected chemical shifts in the target molecule.

Table 2: Predicted and Analogous NMR Data for this compound

NucleusPredicted/Analogous Chemical Shift (δ, ppm)Notes
¹H (Si-CH₃)~0.2Based on typical values for trimethylsilyl groups.
¹H (Aromatic)~7.4-8.0Expected range for a benzoyl group.
¹³C (C=O)~242Based on data for analogous tris(trimethoxysilyl)acylsilanes. nih.gov
¹³C (Si-CH₃)~1-2Typical range for trimethylsilyl carbons.
¹³C (Aromatic)~128-135Expected range for benzoyl carbons.
²⁹Si (Si-C=O)~-98 to -107Based on data for analogous tris(trimethoxysilyl)acylsilanes. nih.gov
²⁹Si (Si(CH₃)₃)VariesThe chemical shift will be distinct from the central silicon.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation of acylsilanes under mass spectrometric conditions can be complex. General fragmentation pathways for organosilicon compounds often involve cleavage of Si-C and Si-Si bonds. For benzoyl derivatives, fragmentation of the benzoyl group is also a key feature. In the mass spectra of benzanilides, which also contain a benzoyl moiety, characteristic fragmentation patterns are observed that can be diagnostically useful. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation of this compound or its Adducts

A critical structural feature of acylsilanes, first observed through X-ray analysis, is the abnormally long Si-CO bond. researchgate.net This elongation is a consequence of the electronic interactions between the silicon and carbonyl group. In the crystal structure of a related 1,4-bisacylsilane, detailed bond lengths and angles have been determined, confirming the key structural motifs of the acylsilane functionality. nih.gov

Computational and Theoretical Studies on Tris Trimethylsilyl Benzoyl Silane

Density Functional Theory (DFT) and Ab Initio Calculations of Molecular Geometry and Electronic Structure

Currently, there are no published studies that provide specific DFT or ab initio calculations for the molecular geometry and electronic structure of Tris(trimethylsilyl)benzoylsilane. Such studies would be crucial for understanding the fundamental properties of the molecule, including bond lengths, bond angles, and the distribution of electron density. Without these foundational calculations, any discussion of the molecule's reactivity and stability remains largely speculative.

Elucidation of Reaction Mechanisms and Transition States for Photochemical and Thermal Transformations

The photochemistry of acylsilanes is a field of significant interest, often involving unique radical reactions. However, computational studies that map out the potential energy surfaces, identify transition states, and calculate activation barriers for the photochemical and thermal transformations of Tris(trimethylsilyl)benzoylsilane have not been reported. Research in this area would be invaluable for predicting reaction outcomes and designing novel synthetic applications.

Analysis of Steric and Electronic Effects on Reactivity and Stability, particularly the Role of Tris(trimethylsilyl) Groups

The tris(trimethylsilyl)silyl (TTS) group is recognized for its significant steric bulk and its character as a strong sigma-donor. researchgate.net This combination of properties is expected to profoundly influence the reactivity and stability of the adjacent benzoyl group in Tris(trimethylsilyl)benzoylsilane. The steric hindrance afforded by the TTS group likely protects the carbonyl center from nucleophilic attack, while its electronic-donating nature could affect the carbonyl group's polarity and spectroscopic characteristics. However, without specific computational analyses, such as natural bond orbital (NBO) analysis or electrostatic potential mapping for this particular molecule, these effects cannot be quantified or discussed in detail.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

The prediction of spectroscopic parameters, such as NMR chemical shifts, using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, is a powerful tool for structure elucidation. nih.govyoutube.com For organosilicon compounds, 29Si NMR spectroscopy is particularly informative. researchgate.net However, there are no available studies that present a theoretical prediction of the 1H, 13C, or 29Si NMR spectra of Tris(trimethylsilyl)benzoylsilane and correlate these predictions with experimental data. Such a study would be essential for confirming the compound's structure and understanding the electronic environment of the silicon and carbon nuclei.

Applications of Tris Trimethylsilyl Benzoyl Silane in Organic Synthesis and Molecular Design

Role as a Precursor for Highly Reactive and Versatile Silyl (B83357) Radical Intermediates in Synthesis

A cornerstone of the reactivity of tris(trimethylsilyl)silane (B43935) is its ability to generate the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, under thermal or photochemical initiation. This silyl radical is a highly reactive intermediate that can participate in a wide array of chemical transformations. nih.gov The generation of this radical allows for the mediation of sequential radical reactions, making it a valuable tool for functional group modifications. nih.gov

The process typically involves the abstraction of the hydrogen atom from the Si-H bond by a radical initiator, such as azobisisobutyronitrile (AIBN). The resulting silyl radical can then engage in various synthetic steps, including addition to unsaturated bonds and homolytic substitution reactions. This reactivity is central to its application in the development of new synthetic methodologies.

Stereoselective Synthesis of Organosilicon Heterocycles via Cycloaddition Reactions

One of the significant applications of tris(trimethylsilyl)silane is in the stereoselective synthesis of heterocyclic compounds. Research has demonstrated its remarkable efficacy in radical cyclization reactions to form piperidines, a common structural motif in pharmaceuticals and natural products.

In a comparative study, the cyclization of various bromides to yield 2,4-disubstituted piperidines was investigated using both tributyltin hydride and tris(trimethylsilyl)silane. While tributyltin hydride afforded the desired trans-piperidines with only modest diastereoselectivity, the use of tris(trimethylsilyl)silane led to a significant enhancement in the diastereomeric ratio, achieving up to 99:1 in favor of the trans isomer. nih.gov This highlights the superior stereocontrol offered by tris(trimethylsilyl)silane in these transformations.

Table 1: Comparison of Diastereomeric Ratios in the Synthesis of 2,4-Disubstituted Piperidines

Starting BromideProduct (trans-piperidine)Diastereomeric Ratio (trans:cis) with Tributyltin HydrideDiastereomeric Ratio (trans:cis) with Tris(trimethylsilyl)silane
4a 5a ModestUp to 99:1 nih.gov
4b 5b ModestHigh
4c 5c ModestHigh
4d 5d ModestHigh
4e 5e HighUp to 99:1 nih.gov
4f 5f ModestHigh

Data sourced from a study on the enhancement of diastereoselectivity in radical cyclizations. nih.gov

Development of New Synthetic Pathways to Complex Molecular Architectures Incorporating Silicon

The unique reactivity of tris(trimethylsilyl)silane has paved the way for the development of novel synthetic routes to complex molecules that incorporate silicon atoms. A notable example is the visible-light-promoted intramolecular reductive cyclization of ortho-alkenylaryl isocyanides. This method provides a straightforward and efficient pathway for the synthesis of indoles and oxindoles, which are important heterocyclic structures in medicinal chemistry. rsc.org This process is advantageous as it proceeds under mild, metal- and additive-free photochemical conditions, demonstrating a broad functional group tolerance. rsc.org

Furthermore, tris(trimethylsilyl)silane has been employed in domino radical reactions, which allow for the construction of multiple chemical bonds in a single synthetic operation. These sequential reactions are highly efficient and have been utilized in the total synthesis of various biologically active natural products. This approach enables the rapid assembly of complex molecular frameworks containing silicon, showcasing the power of this reagent in modern organic synthesis.

Opportunities in the Design of Novel Organosilicon Building Blocks for Advanced Synthesis

Tris(trimethylsilyl)silane also serves as a valuable precursor for the design and synthesis of novel organosilicon building blocks. For instance, the reaction of tris(trimethylsilyl)silane with 2-substituted allyl phenyl sulfides or sulfones yields the corresponding 2-substituted allyl tris(trimethylsilyl)silanes in high yields. nih.gov

These newly formed organosilicon compounds are not merely stable end-products; they can function as precursors to the tris(trimethylsilyl)silyl radical through β-fragmentation. This allows them to act as efficient mediators in group transfer processes, opening up new avenues for the construction of complex molecules. The ability to generate a reactive silyl radical from a stable, easily handled precursor provides a significant advantage in the design of sophisticated synthetic strategies. This highlights the potential of tris(trimethylsilyl)silane in expanding the toolbox of organosilicon chemistry for advanced synthesis.

Q & A

Basic: What are the established synthetic routes for Tris(trimethylsilyl)silane (TTMSS), and what purity assessment methods are recommended?

TTMSS is typically synthesized via hydrosilylation or substitution reactions. A common method involves reacting chlorotrimethylsilane with sodium azide in anhydrous solvents like diethylene glycol dimethyl ether, followed by rigorous purification under inert atmospheres . Purity is assessed using 1H^1\text{H}-NMR (trimethylsilyl proton resonance at δ 0.1–0.3 ppm) and 29Si^{29}\text{Si}-NMR (characteristic peaks near δ 10–20 ppm). Gas chromatography (GC) with flame ionization detection can quantify residual solvents or byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing TTMSS structure and confirming silyl group incorporation?

Key techniques include:

  • 1H^1\text{H}-NMR : Identifies trimethylsilyl protons (singlet at δ ~0.15 ppm).
  • 29Si^{29}\text{Si}-NMR : Confirms silicon bonding environments (e.g., δ 15–25 ppm for Si–H groups).
  • FTIR : Detects Si–H stretching vibrations (~2100–2200 cm1^{-1}) and Si–C bonds (~1250 cm1^{-1}).
  • Mass spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 226 for [M+^+]) .

Advanced: How does TTMSS influence radical-mediated reactions in polymer chemistry, particularly regarding chain transfer efficiency?

TTMSS acts as a chain-transfer agent in radical polymerizations by donating a hydrogen atom via its Si–H bond, terminating radical chains while generating a silyl radical. Its efficiency depends on the bond dissociation energy (BDE) of Si–H (~90 kcal/mol), which is lower than C–H bonds, enabling controlled polymerization. Studies show that optimizing TTMSS concentration (0.1–1.0 eq.) reduces polydispersity indices (PDI < 1.5) in styrene polymerizations .

Advanced: What mechanisms explain TTMSS's ability to suppress electrolyte decomposition in lithium-ion batteries, as observed through online electrochemical mass spectrometry (OEMS)?

In fluorinated electrolytes, TTMSC reacts with acidic species (e.g., HF) to form Me3_3SiF, thereby reducing proton availability and suppressing PF5_5/POF3_3 generation. This acid-scavenging mechanism stabilizes the solid-electrolyte interphase (SEI) and mitigates gas evolution (e.g., CO2_2, C2_2H4_4) during cycling. OEMS data show a 60–80% reduction in POF3_3 emission when 2 wt% TTMSS is added .

Basic: What critical safety measures are required when handling TTMSS, given its reactivity and potential hazards?

  • Storage : Under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis.
  • Handling : Use explosion-proof fume hoods, avoid contact with water (generates H2_2), and wear nitrile gloves.
  • Spills : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions .

Advanced: How does the steric profile of TTMSS affect its reactivity in hydrosilylation reactions compared to less bulky silanes?

The bulky trimethylsilyl groups in TTMSS hinder nucleophilic attack at silicon, reducing side reactions (e.g., over-reduction). In contrast, smaller silanes like triethylsilane exhibit faster kinetics but lower selectivity. For example, TTMSS achieves >90% regioselectivity in alkene hydrosilylation, while triethylsilane yields <70% under identical conditions .

Advanced: What experimental strategies can reconcile discrepancies in reported yields for TTMSS-mediated reductions of carbonyl compounds?

Contradictions often arise from:

  • Oxygen sensitivity : Use Schlenk-line techniques to exclude O2_2.
  • Catalyst choice : Compare AIBN vs. thermal initiation (e.g., 60–80°C).
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility but may slow reaction rates. Triangulate data by repeating reactions with controlled variables and reporting error margins (±5%) .

Basic: What solvent systems optimize TTMSS performance in radical chain reactions while minimizing side reactions?

Non-polar solvents (e.g., toluene, hexane) enhance radical stability and reduce Si–H bond polarization. Avoid protic solvents (e.g., alcohols), which promote premature H^• abstraction. For polar substrates, mixed solvents like toluene/DMF (4:1 v/v) balance solubility and reactivity .

Advanced: How do temperature gradients and initiator concentrations affect TTMSS's efficiency in controlled polymerization systems?

Higher temperatures (70–90°C) accelerate initiation but increase chain-transfer rates, reducing molecular weight (Mn_n). Optimal AIBN concentrations (0.5–1.0 mol%) balance initiation efficiency and side reactions. Kinetic studies show a linear relationship between ln([M]0_0/[M]) and time, confirming pseudo-first-order kinetics .

Basic: What analytical techniques (e.g., GC-MS, FTIR) are employed to identify TTMSS degradation products under thermal stress?

  • GC-MS : Detects volatile byproducts like hexamethyldisiloxane (m/z 147) and methane.
  • TGA-FTIR : Tracks mass loss (10–15% at 150°C) and identifies gaseous Si–O species.
  • XPS : Confirms surface oxidation (Si–O peaks at 103–104 eV) after thermal exposure .

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